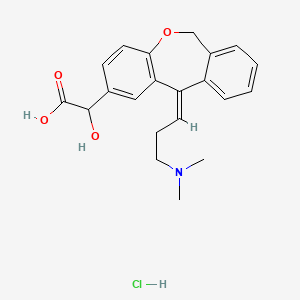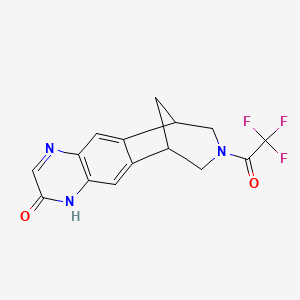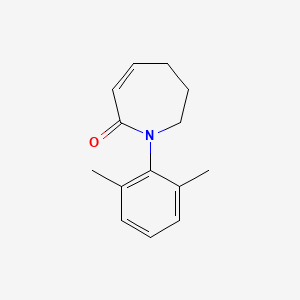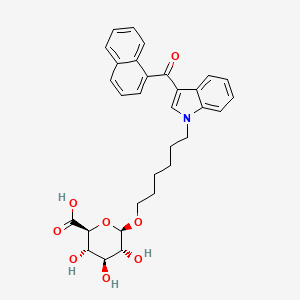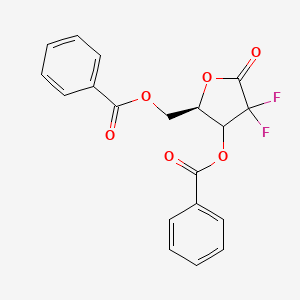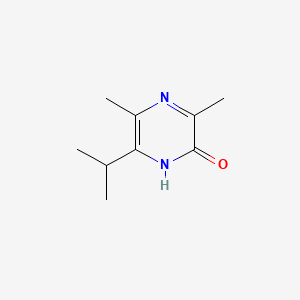
2,4,6-Trimethylbenzeneamine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylbenzeneamine-d11 is a biochemical used for proteomics research . It has a molecular formula of C9H2D11N and a molecular weight of 146.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethylbenzeneamine-d11, such as its melting point, boiling point, and density, were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Non-lethal Microbial Inhibition for Cardiovascular Health
Trimethylamine (TMA) N-oxide (TMAO), a metabolite generated through gut microbial metabolism, has been linked to atherosclerosis and cardiovascular risks. A study focused on the targeted inhibition of microbial TMA production as a therapeutic approach for cardiovascular diseases. Using 3,3-dimethyl-1-butanol (DMB), researchers achieved non-lethal inhibition of microbial TMA lyases, effectively reducing TMAO levels in animal models. This approach showed promise in mitigating diet-induced atherosclerosis without altering cholesterol levels, suggesting a novel strategy for cardiovascular disease treatment through gut microbial modulation (Wang et al., 2015).
Pharmacokinetics and Brain Distribution Studies
The pharmacokinetics and brain distribution of d-methamphetamine, compared to its less active enantiomer l-methamphetamine and (−)-cocaine, were explored using PET imaging in primates. Both methamphetamine enantiomers exhibited similar pharmacokinetics and widespread distribution in the brain, with no significant differences observed between them. These findings contribute to understanding the more intense stimulant effects of d-methamphetamine and its potential for abuse. The study also highlighted the non-specific nature of methamphetamine binding in the brain, which is crucial for developing targeted therapies for methamphetamine addiction (Fowler et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-Trimethylbenzeneamine-d11 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,6-Trimethylbenzaldehyde-d11", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of 2,4,6-Trimethylbenzaldehyde-d11 with sodium borohydride in ethanol to form 2,4,6-Trimethylbenzyl alcohol-d11", "Step 2: Oxidation of 2,4,6-Trimethylbenzyl alcohol-d11 with sodium dichromate in sulfuric acid to form 2,4,6-Trimethylbenzaldehyde-d11", "Step 3: Conversion of 2,4,6-Trimethylbenzaldehyde-d11 to 2,4,6-Trimethylbenzeneamine-d11 through reductive amination using ammonia and sodium borohydride in ethanol", "Step 4: Purification of the product through acid-base extraction using hydrochloric acid and sodium hydroxide" ] } | |
CAS-Nummer |
1126138-13-3 |
Produktname |
2,4,6-Trimethylbenzeneamine-d11 |
Molekularformel |
C9H13N |
Molekulargewicht |
146.277 |
IUPAC-Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI-Schlüssel |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N)C |
Synonyme |
2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
